Isopropyl Tenofovir

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

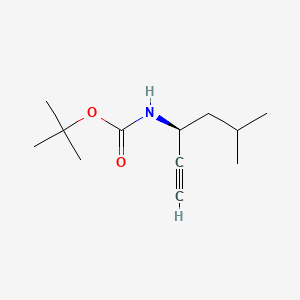

Isopropyl Tenofovir is a variant of Tenofovir, which is a nucleotide reverse transcriptase inhibitor used in the treatment of HIV-1 infection and chronic hepatitis B . It is also known as Tenofovir Isopropyl Ethyl Diester .

Synthesis Analysis

The synthesis of Tenofovir involves starting from acyclic precursor diaminomalononitrile, following a four-step protocol . An improved process for the preparation of Tenofovir Disoproxil involves esterifying Tenofovir with chloromethyl isopropyl carbonate in the presence of a base, phase transfer catalyst, and optionally a dehydrating agent .Molecular Structure Analysis

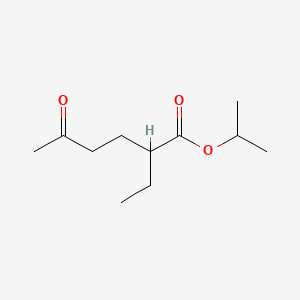

The molecular formula of Isopropyl Tenofovir is C12H20N5O4P . The structure includes a combination of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms .Chemical Reactions Analysis

Tenofovir’s interactions with other drugs can affect its absorption. For example, P-glycoprotein inducers can decrease the absorption of Tenofovir, leading to potential treatment failure .Applications De Recherche Scientifique

HIV/AIDS Treatment

Isopropyl Tenofovir, also known as Tenofovir, is a nucleotide reverse transcriptase inhibitor (NRTI) that is widely used in the treatment of HIV/AIDS . It is a mainstay of many antiretroviral therapy combinations .

Hepatitis B Treatment

Tenofovir is also used in the treatment of Hepatitis B . It helps to decrease the amount of Hepatitis B virus in the body by interfering with virus growth.

SARS-CoV-2 Infection

Recent studies have suggested that Tenofovir could be repurposed for SARS-CoV-2 infection . This is based on previous studies on severe acute respiratory syndrome virus (SARS-CoV) and Middle East respiratory syndrome virus (MERS-CoV) .

Pre-exposure Prophylaxis (PrEP)

Tenofovir is used extensively for HIV treatment and pre-exposure prophylaxis (PrEP) . PrEP is a way for people who do not have HIV but who are at substantial risk of getting it to prevent HIV infection by taking a pill every day .

Synthesis of Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide Fumarate

Tenofovir is the precursor to Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide Fumarate (TAF), which are pro-drugs developed for the treatment of HIV/AIDS and Hepatitis B .

Decreasing Risk of TDF Renal Toxicity and Bone Density Changes

Tenofovir Alafenamide (TAF) was designed to decrease the risk of TDF renal toxicity and bone density changes and to increase intestinal and plasma stability and intracellular accumulation .

Mécanisme D'action

Target of Action

Isopropyl Tenofovir, a prodrug of Tenofovir, primarily targets the reverse transcriptase enzyme in HIV-infected individuals . This enzyme plays a crucial role in the replication of the HIV virus by transcribing viral RNA into DNA. By inhibiting this enzyme, Isopropyl Tenofovir effectively halts the replication process of the virus .

Mode of Action

Isopropyl Tenofovir is a nucleotide analog reverse transcriptase inhibitor (NtRTI). Once activated by bi-phosphorylation, it acts as an antiviral acyclic nucleoside phosphonate . It inhibits the viral reverse transcriptase with an inhibitory constant of approximately 0.022 micromolar . This interaction blocks the function of the enzyme, thereby controlling the viral load in HIV-infected individuals

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Isopropyl Tenofovir involves several steps including protection of the hydroxyl group, alkylation, deprotection, and esterification.", "Starting Materials": ["Tenofovir", "Isopropyl iodide", "Potassium carbonate", "Methanol", "Acetic anhydride", "Pyridine", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water"], "Reaction": ["1. Protection: Tenofovir is treated with acetic anhydride and pyridine to protect the hydroxyl group.", "2. Alkylation: The protected Tenofovir is then reacted with isopropyl iodide and potassium carbonate in methanol to form Isopropyl Tenofovir.", "3. Deprotection: The protected hydroxyl group is then deprotected using hydrochloric acid to obtain the free hydroxyl group.", "4. Esterification: The free hydroxyl group is then esterified with ethyl acetate and sodium hydroxide to form Isopropyl Tenofovir."] } | |

Numéro CAS |

1346597-36-1 |

Nom du produit |

Isopropyl Tenofovir |

Formule moléculaire |

C12H20N5O4P |

Poids moléculaire |

329.297 |

Nom IUPAC |

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-propan-2-yloxyphosphinic acid |

InChI |

InChI=1S/C12H20N5O4P/c1-8(2)21-22(18,19)7-20-9(3)4-17-6-16-10-11(13)14-5-15-12(10)17/h5-6,8-9H,4,7H2,1-3H3,(H,18,19)(H2,13,14,15)/t9-/m1/s1 |

Clé InChI |

NYGAYVWAJGDSQU-SECBINFHSA-N |

SMILES |

CC(C)OP(=O)(COC(C)CN1C=NC2=C1N=CN=C2N)O |

Synonymes |

[[(1R)-2(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl] Isopropyl Phosphonic Acid; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Isopropyl Tenofovir and why is it relevant in the context of Tenofovir Disoproxil Fumarate production?

A: Isopropyl Tenofovir (Tenofovir isopropyl isoproxil) is an impurity identified during the synthesis of Tenofovir Disoproxil Fumarate, an antiretroviral drug used to treat HIV. [] Impurities like Isopropyl Tenofovir can arise during drug manufacturing processes. Characterizing and understanding these impurities is crucial for quality control purposes in pharmaceutical production. [] While the research primarily focuses on synthesis and characterization, it lays the groundwork for further investigations into Isopropyl Tenofovir's properties and potential impact on Tenofovir Disoproxil Fumarate drug product.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Cyclopenta[e]imidazo[1,5-a]pyrazine](/img/structure/B585614.png)